AMG-076 (benzenesulfonate)
Description
Historical Context of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Discovery
The pursuit of MCHR1 antagonists has been a significant focus in medicinal chemistry and pharmacology for over a decade. frontiersin.org The melanin-concentrating hormone (MCH) and its primary receptor, MCHR1, are key players in the regulation of energy balance and feeding behavior. researchgate.netnih.gov This has made MCHR1 a compelling target for the development of therapeutic agents.
Two melanin-concentrating hormone receptors, MCHR1 and MCHR2, have been identified, sharing approximately 38% of their structure. wikipedia.org MCHR1 is found in all mammals, while MCHR2 is present in only some primates and carnivorous animals. wikipedia.org The development of MCHR1 antagonists has been challenging, with a primary hurdle being the structural similarity of the MCHR1 binding site to that of the hERG (human Ether-à-go-go-Related Gene) potassium channel. mdpi.com Inhibition of the hERG channel can lead to cardiotoxicity, a significant safety concern that has led to the failure of many potential drug candidates in clinical development. mdpi.com
Despite these challenges, numerous MCHR1 antagonists have been developed and investigated in preclinical studies. nih.gov These studies have consistently shown that blocking MCHR1 can lead to reduced food intake and increased energy expenditure. nih.gov Several compounds, including AMG-076, have progressed to early-stage human trials. researchgate.netfrontiersin.org
The Role of AMG-076 (benzenesulfonate) as a Research Probe for MCHR1 Signaling
AMG-076 serves as a highly effective research probe due to its potency and selectivity for MCHR1. nih.govprobechem.com It potently displaces the natural ligand, [¹²⁵I]-MCH, from the receptor. nih.govresearchgate.net The functional antagonism of AMG-076 has been clearly demonstrated through its ability to inhibit MCH-induced calcium mobilization in cells engineered to express MCHR1. nih.govresearchgate.net A key advantage of AMG-076 is its significantly reduced affinity for the hERG potassium channel, which minimizes the risk of off-target cardiovascular effects that have plagued earlier MCHR1 antagonists. probechem.comnih.gov This selectivity makes it a more reliable tool for specifically studying the physiological consequences of MCHR1 blockade.
Table 1: In Vitro Activity of AMG-076
| Assay | Parameter | Value |
|---|---|---|
| MCHR1 Binding Affinity | Ki | 0.6 ± 0.10 nM nih.gov |
| MCHR1 Functional Antagonism | IC50 | 1.2 ± 0.26 nmol/L nih.govresearchgate.net |
| hERG Inhibition | IC50 | >5 µM probechem.com |
Overview of Preclinical Research Endeavors on AMG-076 (benzenesulfonate)
Preclinical studies using AMG-076 have provided valuable insights into the function of the MCH system. In rodent models of obesity, administration of AMG-076 resulted in a significant reduction in body weight gain. nih.govnih.gov This effect was confirmed to be specifically mediated through MCHR1, as the compound had no effect on body weight in mice genetically engineered to lack the MCHR1 receptor (MCHR1-/- mice). nih.govnih.gov
The observed reduction in body weight was attributed to a dual mechanism of action: a decrease in food intake and an increase in energy expenditure. nih.govnih.gov Interestingly, a significant reduction in food intake was observed in diet-induced obese (DIO) mice, but not in lean mice on a high-fat diet. nih.gov However, energy expenditure was significantly increased in both non-obese and DIO mice treated with AMG-076. nih.gov
Beyond its effects on body weight, preclinical research has demonstrated that chronic treatment with AMG-076 leads to improvements in metabolic health. nih.govnih.gov In obese mice, the compound significantly lowered baseline glucose and insulin (B600854) levels, and improved both glucose tolerance and insulin sensitivity. nih.gov These findings align with observations in MCH or MCHR1 deficient mice and highlight the potential of MCHR1 antagonism for addressing metabolic dysregulation. nih.gov
Preliminary studies in obese cynomolgus monkeys have also been conducted, showing a trend towards reduced body weight and body mass index (BMI) following treatment with AMG-076. nih.gov
Table 2: Summary of Key Preclinical Findings for AMG-076
| Animal Model | Key Findings |
|---|---|
| Wild-type mice | Reduced body weight gain, decreased fat mass, increased energy expenditure. nih.gov |
| MCHR1 knockout mice | No effect on body weight, confirming MCHR1-specific action. nih.gov |
| Diet-induced obese mice | Reduced food intake, significant reduction in body weight gain, lowered baseline glucose and insulin, improved glucose tolerance and insulin sensitivity. nih.gov |
| Obese cynomolgus monkeys | Trend towards decreased body weight and BMI. nih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C32H39F3N2O5S |
|---|---|
Molecular Weight |
620.7 g/mol |
IUPAC Name |
benzenesulfonic acid;1-[2-[11-methyl-9-(trifluoromethyl)-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazol-2-yl]ethyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C26H33F3N2O2.C6H6O3S/c1-16-20-15-31(12-10-25(24(32)33)8-3-2-4-9-25)11-7-17(20)13-22-23(16)19-14-18(26(27,28)29)5-6-21(19)30-22;7-10(8,9)6-4-2-1-3-5-6/h5-6,14,16-17,20,30H,2-4,7-13,15H2,1H3,(H,32,33);1-5H,(H,7,8,9) |
InChI Key |
IBDOVKSLMMFQPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CN(CCC2CC3=C1C4=C(N3)C=CC(=C4)C(F)(F)F)CCC5(CCCCC5)C(=O)O.C1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Development for Amg 076 Benzenesulfonate
Design Principles for the Synthesis of AMG-076 (benzenesulfonate)
A pivotal consideration in the design was the management of stereochemistry. The molecule contains multiple stereocenters, and their precise control was critical for the desired pharmacological activity. The synthetic plan, therefore, incorporated steps for diastereomeric resolution and stereoselective reactions to ensure the final product was obtained with high enantiomeric and diastereomeric purity.
Furthermore, the process was designed with scalability in mind. This involved selecting reactions that are known to be reliable and scalable, minimizing the use of hazardous or expensive reagents, and designing purification steps that are amenable to large-scale production.
Stereoselective Synthetic Pathways to AMG-076 (benzenesulfonate)
A stereoselective synthesis was developed to prepare AMG-076, ensuring the correct configuration of its chiral centers, which is crucial for its biological activity. nih.gov
Key Intermediate Synthesis and Derivatization
The synthesis of a crucial tricyclic indole (B1671886) intermediate was a key focus of the synthetic pathway. The construction of this intermediate was accomplished through a sequence of reactions starting from simpler, commercially available materials.
A significant step in the synthesis of the core structure is a Robinson annulation reaction between a benzylpiperidone derivative and a suitable Michael acceptor. nih.govacs.org This reaction forms a key bicyclic enone. Following the annulation, a stereoselective hydrogenation of the enone was performed to establish one of the critical stereocenters. nih.govacs.org
The resulting saturated ketone then underwent a Fischer indole synthesis . nih.govfigshare.com This classic reaction involves the condensation of the ketone with a substituted hydrazine, followed by acid-catalyzed cyclization and rearrangement to form the indole ring system. This provided the advanced tricyclic indole intermediate, which was then ready for coupling with the side chain. nih.govfigshare.com
Two complementary strategies were developed for the final reductive amination step to attach the side chain. nih.gov One approach utilized an aldehyde, while the other employed a more stable cyclic ketolactol as an aldehyde surrogate. nih.govpatsnap.com This dual approach provided flexibility in the final coupling step. The reaction with the ketolactol was found to proceed most favorably over a Platinum on carbon (Pt/C) catalyst. patsnap.com
Chiral Control and Diastereomeric Resolution Techniques
The control of stereochemistry was a central challenge in the synthesis of AMG-076. A key strategy employed was the resolution of diastereomers . nih.govacs.org Following the Robinson annulation, the resulting mixture of diastereomeric enones was separated to isolate the desired isomer before proceeding with the synthesis. nih.gov This early-stage resolution was critical for ensuring the stereochemical purity of all subsequent intermediates.
The stereoselective hydrogenation of the resolved enone was another crucial step for chiral control, setting a key stereocenter with high selectivity. nih.gov The choice of catalyst and reaction conditions was optimized to achieve the desired stereochemical outcome.
Optimization of Synthetic Processes for Research Scale Preparation
For the preparation of AMG-076 on a research scale, several aspects of the synthesis were optimized to ensure efficiency, robustness, and scalability.
A significant optimization was the development of the reductive amination step using a cyclic ketolactol instead of the corresponding aldehyde. patsnap.com This was done to overcome stability issues associated with the aldehyde. patsnap.com The thermodynamics of this transformation were studied using density functional theory (DFT) calculations, which provided insight into the reaction mechanism and helped in optimizing the conditions. patsnap.com
For the scale-up of the reductive amination, the volumetric gas to liquid mass transfer coefficient (kLa) was identified as a critical parameter. patsnap.com This parameter was carefully optimized to ensure the successful and consistent performance of the reaction in a 400 L stirred tank reactor, demonstrating the scalability of the process. patsnap.com
Molecular Target Identification and Mechanism of Action of Amg 076 Benzenesulfonate
Elucidation of Melanin-Concentrating Hormone Receptor 1 (MCHR1) as the Primary Molecular Target
Scientific investigations have unequivocally identified the Melanin-Concentrating Hormone Receptor 1 (MCHR1), a G-protein coupled receptor (GPCR), as the principal molecular target of AMG-076 (benzenesulfonate). nih.govnih.gov This was conclusively demonstrated in studies involving rodent models of obesity, where the administration of AMG-076 resulted in a reduction in body weight gain in wild-type mice (MCHR1+/+). nih.gov Crucially, this effect was absent in MCHR1 knockout mice (MCHR1-/-), providing direct evidence that the physiological effects of AMG-076 are mediated specifically through its interaction with MCHR1. nih.govnih.gov The compound was developed by Amgen through extensive high-throughput screening and lead optimization efforts. nih.gov
Ligand-Receptor Binding Kinetics and Affinity Profiling
The interaction between AMG-076 (benzenesulfonate) and MCHR1 is characterized by high affinity and specificity, as detailed in comprehensive binding and functional assays.
Competitive Binding Studies of AMG-076 (benzenesulfonate) with MCHR1
Competitive binding assays have been instrumental in quantifying the affinity of AMG-076 for MCHR1. researchgate.net In these studies, AMG-076 was shown to displace the radiolabeled native ligand, [¹²⁵I]-Melanin-Concentrating Hormone ([¹²⁵I]-MCH), from membranes of HEK293 cells stably expressing human MCHR1. researchgate.net This competitive displacement demonstrates that AMG-076 directly competes with the endogenous ligand for the same binding site on the receptor.
The binding affinity is quantified by the inhibitor constant (Ki), which for AMG-076 is a remarkably low 0.6 ± 0.10 nM. nih.gov This low nanomolar Ki value signifies a very high affinity of the compound for the receptor. Further functional assays have determined the half-maximal inhibitory concentration (IC50) of AMG-076 to be 1.2 ± 0.26 nmol/L in inhibiting MCH-induced calcium (Ca²⁺) mobilization in HEK293-MCHR1 cells. nih.govresearchgate.net
| Parameter | Value | Cell Line | Assay Type |
| Ki | 0.6 ± 0.10 nM | HEK293-hMCHR1 | [¹²⁵I]-MCH displacement |
| IC50 | 1.2 ± 0.26 nmol/L | HEK293-MCHR1 | MCH-induced Ca²⁺ mobilization |
Assessment of Receptor Selectivity against Other G-Protein Coupled Receptors (GPCRs)
A critical aspect of a therapeutic candidate's profile is its selectivity for the intended target over other related receptors to minimize off-target effects. AMG-076 has demonstrated a high degree of selectivity for MCHR1. nih.gov
Notably, it shows very low activity against the other known melanin-concentrating hormone receptor, MCHR2, with no significant inhibitory activity observed at concentrations greater than 10,000 nmol/L in a FLIPR Ca²⁺ mobilization assay. nih.govresearchgate.net To further assess its selectivity, AMG-076 was screened against a broad panel of 64 other GPCRs, transporters, and ion channels. nih.gov In these radioligand displacement assays, the IC50 for all but one of these targets was greater than 2000 nmol/L. nih.gov The single exception was the 5-HT2C receptor, for which the Ki of AMG-076 was determined to be 1120 ± 59 nmol/L. nih.gov This represents a selectivity of over 1000-fold for MCHR1 compared to the 5-HT2C receptor, underscoring the specific nature of its interaction. nih.gov
| Receptor/Target | Ki / IC50 (nmol/L) | Selectivity vs. MCHR1 (Ki) |
| MCHR1 | 0.6 ± 0.10 | - |
| MCHR2 | >10,000 | >16,667-fold |
| 5-HT2C | 1120 ± 59 | >1860-fold |
| Other GPCRs (63) | >2000 | >3333-fold |
Intracellular Signaling Cascades Modulated by MCHR1 Antagonism by AMG-076 (benzenesulfonate)
MCHR1, as a GPCR, transduces extracellular signals into intracellular responses by coupling to heterotrimeric G proteins. The antagonism of MCHR1 by AMG-076 effectively blocks these downstream signaling pathways.
Adenylyl Cyclase Inhibition and cAMP Modulation
MCHR1 is known to couple to the Gαi subunit of G-proteins. Activation of Gαi by an agonist-bound receptor leads to the inhibition of adenylyl cyclase, a key enzyme responsible for the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). This results in a decrease in intracellular cAMP levels. By acting as an antagonist, AMG-076 prevents the MCH-induced activation of the Gαi pathway, thereby blocking the inhibition of adenylyl cyclase and preventing the subsequent decrease in cAMP levels.
Downstream Effector Pathway Analysis
In addition to coupling with Gαi, MCHR1 can also couple to the Gαq subunit. The activation of the Gαq pathway stimulates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for mobilizing intracellular calcium stores and activating protein kinase C (PKC), respectively. The functional antagonism of AMG-076, demonstrated by its ability to inhibit MCH-induced Ca²⁺ mobilization, directly confirms its modulation of this Gαq-mediated pathway. nih.govresearchgate.net Furthermore, the Gαq pathway can lead to the activation of the mitogen-activated protein kinase (MAPK) / extracellular signal-regulated kinase (ERK) signaling cascade. By blocking the initial receptor activation, AMG-076 consequently inhibits these downstream effector pathways.
Preclinical Pharmacological Characterization of Amg 076 Benzenesulfonate
In Vitro Pharmacological Characterization of AMG-076 (benzenesulfonate)
The in vitro properties of AMG-076 (benzenesulfonate) were established through a series of cell-based assays designed to determine its potency and selectivity for MCHR1.
Functional Assays for MCHR1 Antagonism in Cell-Based Systems
The functional antagonism of AMG-076 at the MCHR1 was quantified using a Fluorometric Imaging Plate Reader (FLIPR) Ca2+ mobilization assay in HEK293 cells stably expressing human MCHR1 (HEK293-MCHR1). researchgate.net Melanin-concentrating hormone (MCH) was used to stimulate a Ca2+ response in these cells. researchgate.net AMG-076 demonstrated a concentration-dependent inhibition of the MCH-induced Ca2+ mobilization. researchgate.net The potency of AMG-076 in this functional assay was determined to be an IC50 of 1.2 ± 0.26 nmol/L. researchgate.net This indicates that AMG-076 is a potent antagonist of MCHR1 signaling in a cellular context. Furthermore, AMG-076 showed high selectivity against the melanin-concentrating hormone receptor 2 (MCHR2), with no significant inhibitory activity observed at concentrations greater than 10,000 nmol/L in a similar Ca2+ mobilization assay. researchgate.net
Table 1: Functional Antagonism of AMG-076 in Cell-Based Assay
| Assay Type | Cell Line | Stimulant | Parameter | Value (nmol/L) |
| FLIPR Ca2+ Mobilization | HEK293-MCHR1 | MCH (EC50) | IC50 | 1.2 ± 0.26 |
Receptor Occupancy Studies in Cellular Models
To determine the binding affinity of AMG-076 for MCHR1, a [125I]-MCH displacement membrane-binding assay was conducted. researchgate.net Membranes prepared from HEK293 cells stably expressing human MCHR1 were utilized for this study. researchgate.net AMG-076 was shown to displace the radiolabeled MCH from the receptor in a concentration-dependent manner. researchgate.net The binding affinity (Ki) of AMG-076 for the human MCHR1 was calculated to be 0.6 ± 0.10 nM, indicating a high affinity for the receptor. researchgate.net
Table 2: Receptor Binding Affinity of AMG-076
| Assay Type | Receptor | Cell Line | Radioligand | Parameter | Value (nM) |
| Displacement Membrane-Binding | Human MCHR1 | HEK293-MCHR1 | [125I]-MCH | Ki | 0.6 ± 0.10 |
In Vivo Efficacy Studies in Rodent Models
Following the promising in vitro results, the efficacy of AMG-076 was evaluated in rodent models of obesity. These studies aimed to assess its effects on key metabolic parameters.
Assessment of Effects on Food Intake and Energy Expenditure
In studies involving mouse models of obesity, the administration of AMG-076 was associated with a reduction in food intake and an increase in energy expenditure. nih.govnih.gov While a decrease in food intake was observed in already obese diet-induced obese (DIO) mice, this effect was not seen in non-obese mice at the beginning of the treatment. nih.gov However, a significant increase in energy expenditure was noted in both non-obese and DIO mice treated with AMG-076. nih.gov These findings suggest that the reduction in body weight gain associated with AMG-076 treatment is mediated by both an inhibition of food intake and an increase in energy expenditure. nih.gov
Genetic Model Confirmation of MCHR1-Dependent Activity of AMG-076 (benzenesulfonate)
To confirm that the observed effects of AMG-076 were specifically mediated through the MCHR1 receptor, studies were conducted using MCHR1 knockout (MCHR1-/-) mice. nih.govnih.gov In these genetic models, AMG-076 administration led to a reduction in body weight gain in wild-type (MCHR1+/+) mice, but not in the MCHR1-/- mice. nih.govnih.gov Furthermore, the increase in oxygen consumption (VO2), an indicator of energy expenditure, observed in wild-type mice treated with AMG-076 was absent in the MCHR1-/- mice. nih.gov This provides conclusive evidence that the anti-obesity effects of AMG-076 are dependent on its interaction with MCHR1. nih.govnih.gov
Exploratory Pharmacological Investigations in Non-Human Primate Models
Exploratory studies in non-human primate models were conducted to assess the pharmacological effects of AMG-076 in a species more closely related to humans. These investigations utilized spontaneously obese cynomolgus monkeys to evaluate the potential of AMG-076 as a therapeutic agent for obesity. The primary focus of these studies was to determine the impact of AMG-076 on key metabolic parameters, including body weight, Body Mass Index (BMI), and intra-abdominal fat (IAF) content.
The research involved the administration of AMG-076 to these obese monkeys and subsequent monitoring of various physiological and metabolic endpoints. nih.gov The findings from these preliminary investigations provided valuable insights into the in vivo activity of this MCHR1 antagonist in a primate model of obesity. nih.gov
In a study involving spontaneously obese male cynomolgus monkeys, the effects of AMG-076 on body weight and BMI were evaluated. nih.gov The monkeys, aged between 8 and 15 years, were observed over a treatment period to assess changes in these parameters compared to a vehicle-treated control group. nih.gov While individual responses varied, a general trend of decreased body weight and BMI was observed in the monkeys receiving AMG-076. nih.gov
Furthermore, the impact of AMG-076 on intra-abdominal fat was assessed using abdominal CT scans. nih.gov This measurement is a critical indicator of visceral obesity, which is strongly associated with metabolic syndrome and related comorbidities. The preliminary data from these primate studies suggested a potential for AMG-076 to reduce this key fat depot. nih.gov
The table below summarizes the key findings from the exploratory pharmacological investigations of AMG-076 in obese cynomolgus monkeys.
Table 1: Effects of AMG-076 on Body Weight and BMI in Obese Cynomolgus Monkeys
| Parameter | Observation | Source |
| Body Weight | A trend towards a decrease was observed in the AMG-076 treatment groups compared to the vehicle group. | nih.gov |
| Body Mass Index (BMI) | A corresponding trend towards a decrease was noted in the AMG-076 treatment groups. | nih.gov |
| Intra-Abdominal Fat (IAF) | Measured on day 88 of treatment via abdominal CT scan. | nih.gov |
These findings in a non-human primate model were significant as they provided an initial indication of the potential translatability of the anti-obesity effects of MCHR1 antagonism observed in rodent models to primates. nih.gov
Advanced Research Methodologies Applied in Amg 076 Benzenesulfonate Studies
Radioligand Binding Assays for Receptor Interaction Studies
Radioligand binding assays are a cornerstone in pharmacology for characterizing the interaction between a compound and its target receptor. nih.gov These assays are considered the gold standard for quantifying receptor protein expression and determining the binding affinity of ligands. nih.gov The fundamental principle involves incubating a biological sample containing the receptor of interest (often isolated cell membranes) with a radiolabeled ligand, a molecule that binds specifically to the receptor. nih.govnih.gov The radioisotopes most commonly used are tritium (B154650) (³H) or iodine-125 (B85253) (¹²I). nih.gov
The process allows for several types of experiments. Saturation binding assays, where increasing concentrations of the radioligand are used, help determine the receptor density (Bmax) and the radioligand's dissociation constant (Kd), a measure of its affinity for the receptor. nih.gov Competition assays are then used to determine the affinity of an unlabeled compound, such as AMG-076, by measuring its ability to displace the bound radioligand. The results are typically expressed as an inhibition constant (Ki). The procedure requires careful optimization, including determining the ideal concentration of membrane protein and incubation time to achieve a steady state. nih.gov
Table 1: Representative Data from a Competitive Radioligand Binding Assay This table illustrates the type of data generated to determine the binding affinity of a test compound like AMG-076.
| Parameter | Description | Example Value |
|---|---|---|
| Radioligand | The radioactively labeled molecule with known affinity for the target receptor. | [³H]-Flumazenil |
| Receptor Source | The biological material containing the target receptors. | Rat Cortical Membranes |
| Kd (Radioligand) | Dissociation constant of the radioligand; indicates its affinity for the receptor. | 1.35 nM nih.gov |
| Bmax | Maximum number of binding sites; indicates receptor density. | 0.638 pmol/mg protein nih.gov |
| IC₅₀ (Test Compound) | The concentration of the test compound required to displace 50% of the specific binding of the radioligand. | Varies per compound |
| Ki (Test Compound) | The inhibition constant for the test compound; a measure of its binding affinity, calculated from the IC₅₀. | Varies per compound |
In Vivo Metabolic Caging and Energy Expenditure Measurement Techniques
To understand the whole-body metabolic effects of a compound like AMG-076, researchers utilize specialized metabolic caging systems for preclinical models. bitesizebio.com These systems allow for the continuous and non-invasive monitoring of several metabolic parameters in a single animal over an extended period. bitesizebio.comnih.gov The cages are designed to be airtight to enable precise measurement of gas exchange. bitesizebio.com
Key measurements include oxygen consumption (VO₂) and carbon dioxide production (VCO₂). nih.govpolyu.edu.hk From these values, the respiratory exchange ratio (RER) is calculated (RER = VCO₂ / VO₂). nih.gov The RER provides insight into the primary fuel source being utilized by the animal—an RER of ~1.0 indicates carbohydrate oxidation, while an RER of ~0.7 suggests fat oxidation. nih.gov
Energy expenditure, sometimes referred to as 'heat', is then calculated from VO₂ and RER using established formulas, such as the Weir or Lusk equations. bitesizebio.comnih.gov In addition to calorimetry, these advanced cages are equipped with sensors to monitor food and water intake, body weight, and physical activity via infrared beams. nih.govpolyu.edu.hkumc.edu This comprehensive data set allows researchers to assess how a compound influences energy balance. nih.govumc.edu
Table 2: Parameters Measured by In Vivo Metabolic Caging Systems This interactive table details the key outputs from metabolic cage studies and their physiological relevance.
| Parameter | Abbreviation | Description | Significance |
|---|---|---|---|
| Oxygen Consumption | VO₂ | The volume of oxygen consumed by the animal per unit of time. nih.gov | A primary indicator of the overall metabolic rate. umc.edu |
| Carbon Dioxide Production | VCO₂ | The volume of carbon dioxide produced by the animal per unit of time. nih.gov | Used in conjunction with VO₂ to determine substrate utilization. |
| Respiratory Exchange Ratio | RER | The ratio of VCO₂ to VO₂. nih.gov | Indicates the type of fuel being metabolized (e.g., carbohydrates vs. fats). bitesizebio.com |
| Energy Expenditure | EE | The amount of energy the animal is using, calculated from gas exchange data. nih.gov | Represents the total calories burned, reflecting the overall metabolic activity. bitesizebio.com |
| Food & Water Intake | - | The precise amount of food and water consumed by the animal. nih.gov | Assesses effects on appetite, satiety, and hydration. |
| Locomotor Activity | - | Measurement of spontaneous physical movement, often tracked by infrared beam breaks. umc.edu | Quantifies changes in activity levels that can influence energy expenditure. |
Quantitative PCR and Western Blot Analysis for Gene and Protein Expression
To investigate the molecular mechanisms underlying a compound's effects, researchers often turn to quantitative polymerase chain reaction (qPCR) and Western blot analysis. These techniques measure changes in gene and protein expression, respectively. mdpi.com
Quantitative PCR, also known as real-time PCR (RT-qPCR), is used to quantify the amount of a specific messenger RNA (mRNA) transcript in a biological sample. mdpi.com This provides a snapshot of gene activity, indicating whether a compound like AMG-076 upregulates or downregulates the transcription of target genes.
Western blotting complements qPCR by measuring the amount of a specific protein. thermofisher.comspringernature.com This method involves separating proteins from a sample by size using gel electrophoresis, transferring them to a membrane, and then using specific antibodies to detect the target protein. springernature.com For the analysis to be quantitative rather than just qualitative, careful normalization is critical. thermofisher.com This is often achieved by comparing the target protein's signal to that of a stable "housekeeping" protein or to the total protein amount in each sample to correct for loading variations. thermofisher.comspringernature.com Comparing qPCR and Western blot data can reveal whether changes in gene transcription translate to corresponding changes in protein levels. researchgate.net
Table 3: Correlative Gene and Protein Expression Analysis This table illustrates how qPCR and Western Blot data are used together to analyze the effect of a compound on a hypothetical target.
| Analysis Type | Technique | Measurement | Example Finding | Interpretation |
|---|---|---|---|---|
| Gene Expression | Quantitative PCR (qPCR) | Relative mRNA transcript levels of a target gene. | 2.5-fold increase in Target Gene X mRNA. | The compound stimulates the transcription of Target Gene X. |
| Protein Expression | Western Blot | Relative abundance of a target protein. | 2.1-fold increase in Target Protein X abundance. | The increased gene transcription leads to higher levels of the functional protein. |
Histopathological and Morphological Assessments in Preclinical Models
Histopathology involves the microscopic examination of tissue to study the manifestations of disease or the effects of a treatment. In preclinical studies involving AMG-076, this technique is crucial for assessing any structural or morphological changes in various organs and tissues.
The process begins with the collection of tissues from preclinical models, which are then preserved through a process called fixation. The fixed tissues are embedded in paraffin (B1166041) wax, sectioned into extremely thin slices, and mounted on microscope slides. These sections are then stained, most commonly with Hematoxylin and Eosin (B541160) (H&E), to differentiate various cellular components. Hematoxylin stains cell nuclei blue, while eosin stains the cytoplasm and extracellular matrix pink.
Pathologists then examine these stained slides to identify any abnormalities, such as changes in cell size or shape, inflammation, tissue damage, or alterations in tissue architecture. These morphological assessments provide a qualitative and semi-quantitative evaluation of the compound's effect on tissue integrity and cellular health in a variety of organs.
Table 4: Example of Histopathological Examination in Preclinical Studies This table outlines potential tissues examined and the types of morphological observations that might be recorded.
| Organ/Tissue | Potential Histopathological Finding | Significance |
|---|---|---|
| Liver | Hepatocyte size, lipid droplet accumulation (steatosis), inflammation. | Assesses potential effects on liver metabolism and health. |
| Adipose Tissue | Adipocyte size and morphology (e.g., browning vs. white fat). | Indicates changes in fat storage and energy utilization. |
| Skeletal Muscle | Muscle fiber size, integrity, mitochondrial density. | Evaluates impact on muscle metabolism and structure. |
| Pancreas | Islet of Langerhans morphology, beta-cell mass. | Examines effects on the insulin-producing cells. |
| Kidney | Glomerular and tubular structure. | Monitors for any off-target effects on renal tissue. |
Isotopic Labeling and Metabolic Fate Studies (excluding human data)
Isotopic labeling is a powerful technique used to trace the metabolic journey of a compound within a biological system. nih.gov This approach provides critical information on how a compound is absorbed, distributed, metabolized, and excreted (ADME) in preclinical models. The methodology involves synthesizing the compound of interest, such as AMG-076, with one or more of its atoms replaced by a stable (non-radioactive) isotope, like carbon-13 (¹³C) or nitrogen-15 (B135050) (¹⁵N). nih.govnih.gov
Once the labeled compound is administered to a preclinical model, its path and transformation can be tracked. nih.gov Biological samples (e.g., plasma, urine, feces, and various tissues) are collected over time. Advanced analytical techniques, primarily mass spectrometry (MS), are then used to detect and quantify the labeled parent compound and any metabolites it has been converted into. nih.gov Because the labeled molecules have a different mass, the mass spectrometer can distinguish them from their naturally occurring, unlabeled counterparts. nih.gov
These studies are essential for identifying major metabolic pathways, determining the structure of key metabolites, and understanding the rate and routes of elimination from the body, all of which are critical components for characterizing a new chemical entity. nih.gov
Table 5: Illustrative Data from a Preclinical Isotopic Labeling Study This table provides a hypothetical example of how the distribution of a ¹³C-labeled compound and its metabolites might be reported.
| Sample Type | Analyte | Concentration (ng/mL or ng/g) at 4 hours post-dose |
|---|---|---|
| Plasma | [¹³C]-Parent Compound | 150 |
| [¹³C]-Metabolite A | 45 | |
| [¹³C]-Metabolite B | 12 | |
| Liver | [¹³C]-Parent Compound | 850 |
| [¹³C]-Metabolite A | 210 | |
| Urine (cumulative) | [¹³C]-Parent Compound | 5% of dose |
Broader Academic Implications and Future Research Trajectories for Amg 076 Benzenesulfonate
Contributions to the Understanding of Melanin-Concentrating Hormone System Biology
Research on AMG-076 has been instrumental in elucidating the multifaceted role of the MCH system in regulating various physiological processes. The MCH system, primarily located in the lateral hypothalamus and zona incerta, is a key player in energy homeostasis, but its influence extends to sleep, mood, and reward pathways. researchgate.netnih.govfujita-hu.ac.jp
The development and use of MCHR1 antagonists like AMG-076 have been crucial for dissecting the specific functions mediated by this receptor, a task complicated in animal models by the absence of the MCHR2 receptor in rodents. researchgate.netnih.gov Studies with AMG-076 have confirmed that MCHR1 antagonism leads to a reduction in body weight. nih.gov This effect is attributed to both a decrease in food intake and an increase in energy expenditure, highlighting the dual role of MCHR1 in energy balance. nih.gov
Furthermore, investigations using AMG-076 in diet-induced obese (DIO) mice demonstrated that blocking MCHR1 not only reduces body weight but also improves metabolic phenotypes, including enhanced glucose tolerance and insulin (B600854) sensitivity. nih.govnih.gov These findings underscore the integral role of the MCH system in metabolic regulation, extending beyond simple appetite control. The use of MCHR1 knockout mice in conjunction with AMG-076 administration has definitively shown that the observed effects are target-mediated, solidifying the link between MCHR1 signaling and these physiological outcomes. nih.gov
The MCH system has also been implicated in the regulation of sleep, particularly REM sleep, and in behaviors related to reward, anxiety, and depression. researchgate.netnih.gov The availability of selective antagonists like AMG-076 provides powerful tools to further investigate these non-metabolic functions of the MCH system.
Methodological Innovations in Preclinical Drug Discovery Derived from AMG-076 (benzenesulfonate) Research
The journey of AMG-076 from a high-throughput screening hit to a preclinical candidate has showcased and spurred several methodological innovations in drug discovery. researchgate.netnih.gov The development of potent and selective MCHR1 antagonists has been a significant challenge, primarily due to the structural similarities between the MCHR1 binding site and the hERG channel, which can lead to cardiotoxicity. probechem.comnih.gov
The optimization of lead compounds like AMG-076 involved a sophisticated process of fine-tuning lipophilicity and basic pKa to mitigate hERG inhibition while maintaining high affinity for MCHR1. researchgate.net This work has contributed to a deeper understanding of the structure-activity relationships (SAR) for MCHR1 antagonists and has provided a roadmap for designing safer compounds targeting G protein-coupled receptors (GPCRs) with similar liability profiles.
The preclinical evaluation of AMG-076 also highlights the importance of using a combination of in vitro and in vivo models to thoroughly characterize a drug candidate. The use of binding assays, functional assays like the FLIPR Ca2+ mobilization assay, and a panel of animal models, including knockout mice, provided a comprehensive picture of the compound's potency, selectivity, and mechanism of action. nih.govresearchgate.net This multi-pronged approach has become a standard in modern preclinical drug development. nih.gov
Furthermore, the challenges in MCHR1 drug discovery have spurred the development and application of computational and in silico methods. nih.govresearchgate.net Machine learning models are now being used to predict MCHR1 binding activity and to screen large compound libraries for novel antagonists with a lower risk of cardiotoxicity. nih.gov The development of MCHR1 antagonists has also benefited from advances in structural biology, with recent cryo-EM structures of MCHR1 providing a template for rational drug design. nih.govbiorxiv.org
Translational Research Concepts Arising from MCHR1 Antagonism Studies (excluding human trials)
Preclinical studies with MCHR1 antagonists, including AMG-076, have given rise to several promising translational research concepts. The primary and most well-established concept is the potential for MCHR1 antagonists as anti-obesity therapeutics. doi.orgresearchgate.net The consistent findings of reduced body weight and improved metabolic parameters in various animal models strongly support this application. nih.govnih.gov
Beyond obesity, the recognized role of the MCH system in mood and anxiety suggests that MCHR1 antagonists could be explored for the treatment of depression and anxiety disorders. researchgate.netdoi.org Studies with other selective MCHR1 antagonists have shown anxiolytic-like effects in animal models. researchgate.net This opens up a new therapeutic avenue for this class of compounds.
The link between the MCH system and reward pathways also presents an opportunity for translational research. nih.gov MCHR1 antagonists could potentially be investigated for their utility in treating substance abuse and other reward-related disorders. The ability of these antagonists to modulate the motivational aspects of feeding could be relevant to understanding and treating addictive behaviors. nih.gov
Moreover, the anti-diabetic effects observed with AMG-076 in DIO mice, such as decreased fasting insulin and glucose levels and improved insulin sensitivity, suggest a direct role for MCHR1 antagonism in managing type 2 diabetes, independent of weight loss alone. nih.gov
Future Directions for Chemical Biology and Pharmacology Research with MCHR1 Antagonists
The landscape of MCHR1 research continues to evolve, with several exciting future directions for chemical biology and pharmacology. A key area of focus will be the development of the next generation of MCHR1 antagonists with even greater selectivity and improved safety profiles. nih.govresearchgate.net The integration of advanced computational models and the newly available structural information for MCHR1 will be instrumental in this endeavor. nih.govbiorxiv.orgcache-challenge.org
The expansive distribution of MCH1 receptors suggests that MCH signaling is likely involved in a wider range of physiological functions than currently understood. nih.gov MCHR1 antagonists will be invaluable chemical probes to uncover these novel functions. This could lead to the identification of new therapeutic indications for this class of drugs.
Further research is also needed to fully understand the downstream signaling pathways activated by MCHR1 and how these are modulated by antagonists. This will provide a more nuanced understanding of the physiological effects of MCHR1 blockade.
Finally, the development of tool compounds with different properties, such as brain-penetrant versus peripherally-restricted antagonists, will allow for a more precise dissection of the central versus peripheral roles of the MCH system. This will be critical for developing targeted therapies that maximize efficacy while minimizing potential side effects. The continued exploration of the chemical space around MCHR1 antagonists promises to yield not only new medicines but also a deeper understanding of the complex biology of the melanin-concentrating hormone system.
Q & A
Q. What analytical methods are recommended for quantifying benzenesulfonate derivatives in AMG-076 formulations?
-
Methodology : High-performance liquid chromatography (HPLC) with a mobile phase of acetonitrile and water (45:55) is commonly used. Internal standards like methyl p-toluenesulfonate (1.2 mg/mL in acetonitrile) are critical for peak identification. Quantify impurities using the formula:
where represents peak height ratios of the sample and standard, and are concentrations .
-
Validation : Ensure system suitability tests for retention time reproducibility and resolution between analytes.
Q. How can AMG-076 synthesis protocols be optimized for yield and purity?
- Procedure : Use sodium benzenesulfonate (0.4 mmol) in DMSO with alkynes and Togni reagent under nitrogen. Purify via flash column chromatography (EtOAc/n-hexane, 1:8). Monitor reaction progress with TLC and validate purity via NMR or mass spectrometry .
- Key Variables : Reaction time (overnight stirring at room temperature) and stoichiometric ratios (2:1 sodium benzenesulfonate to alkyne) are critical for minimizing byproducts.
Advanced Research Questions
Q. How can structural discrepancies in benzenesulfonate derivatives be resolved using crystallographic data?
- Approach : Perform single-crystal X-ray diffraction (e.g., COD Entry 2235590) to determine unit cell parameters (e.g., ). Compare experimental data with computational models (DFT or molecular docking) to validate hydrogen bonding or sulfonate group orientations .
- Data Interpretation : Use software like Mercury or Olex2 for refinement. Address crystallographic R-factors (< 0.05) to ensure accuracy.
Q. What strategies address contradictions in AMG-076’s hERG inhibition and MCH1 receptor antagonism?
- Hypothesis Testing :
- Statistical Validation : Use ANOVA to assess significance between receptor selectivity and off-target effects.
Q. How should researchers design in vivo studies to evaluate AMG-076’s metabolic stability?
- Experimental Design :
- Data Analysis : Calculate pharmacokinetic parameters (AUC, ) using non-compartmental modeling (Phoenix WinNonlin).
Methodological Best Practices
Q. What steps ensure reproducibility in benzenesulfonate-related assays?
- Sample Preparation : For solutions, specify buffer composition (e.g., pH 7.4 PBS) and storage conditions (−80°C). Avoid aqueous hydrolysis of benzenesulfonate esters by preparing solutions immediately before use .
- Documentation : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Use electronic lab notebooks for raw data archiving .
Q. How can researchers mitigate uncertainty in AMG-076’s pharmacological data?
- Error Analysis : Quantify instrument precision (e.g., %RSD < 2% for HPLC) and biological variability (n ≥ 3 replicates). Apply Monte Carlo simulations to model uncertainty propagation .
- Peer Review : Cross-validate findings with orthogonal methods (e.g., SPR for binding affinity vs. functional assays) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
